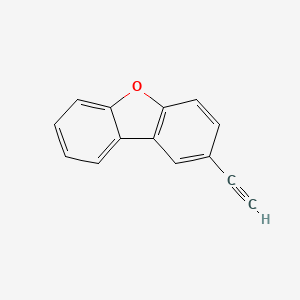
tert-Butyl N-(3-cyanothietan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-cyanothietan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a carbamate functional group
Méthodes De Préparation
The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . These methods provide efficient routes to the desired compound under mild reaction conditions.
Analyse Des Réactions Chimiques
tert-Butyl N-(3-cyanothietan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, leading to the formation of substituted carbamates.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl N-(3-cyanothietan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(3-cyanothietan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used in similar synthetic applications.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate derivative with a cyanopyridinyl group, known for its chemoselective properties.
tert-Butyl (4-ethynylphenyl)carbamate: A carbamate with an ethynylphenyl group, used in specialized organic syntheses.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyanothietan-3-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2,3)13-7(12)11-9(4-10)5-14-6-9/h5-6H2,1-3H3,(H,11,12) |
Clé InChI |
BEZYGNXXYURIRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CSC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)


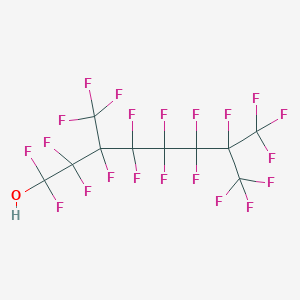

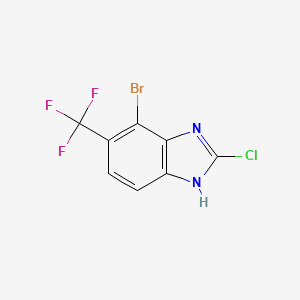
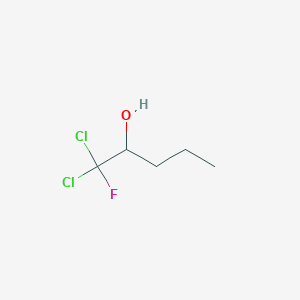

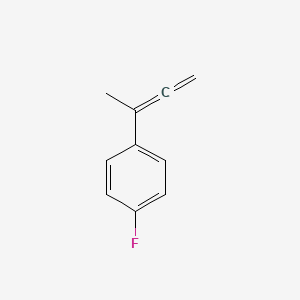
![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
